molecular formula C15H18O2 B14642707 Cycloheptanone, 2-(2-oxo-2-phenylethyl)- CAS No. 54669-79-3

Cycloheptanone, 2-(2-oxo-2-phenylethyl)-

Cat. No.: B14642707
CAS No.: 54669-79-3
M. Wt: 230.30 g/mol
InChI Key: RYFPHAYLPBOGTC-UHFFFAOYSA-N
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Description

Cycloheptanone, 2-(2-oxo-2-phenylethyl)- is a chemical compound with the molecular formula C15H18O2 It is a derivative of cycloheptanone, featuring a phenylethyl group attached to the second carbon of the cycloheptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanone, 2-(2-oxo-2-phenylethyl)- can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with phenylacetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of cycloheptanone, 2-(2-oxo-2-phenylethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone, 2-(2-oxo-2-phenylethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cycloheptanone, 2-(2-oxo-2-phenylethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cycloheptanone, 2-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A six-membered ring ketone with similar reactivity but different structural properties.

    Cyclooctanone: An eight-membered ring ketone with distinct chemical behavior.

    Tropinone: A bicyclic ketone with unique pharmacological properties.

Uniqueness

Cycloheptanone, 2-(2-oxo-2-phenylethyl)- is unique due to its seven-membered ring structure combined with a phenylethyl group This combination imparts specific chemical and physical properties that differentiate it from other cyclic ketones

Properties

CAS No.

54669-79-3

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-phenacylcycloheptan-1-one

InChI

InChI=1S/C15H18O2/c16-14-10-6-2-5-9-13(14)11-15(17)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

RYFPHAYLPBOGTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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